molecular formula C16H21NO6 B2463711 Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate CAS No. 26717-39-5

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate

Cat. No. B2463711
CAS RN: 26717-39-5
M. Wt: 323.345
InChI Key: IDLXXRSURSCTBT-UHFFFAOYSA-N
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Description

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate, also known as DMAP, is a chemical compound widely used in scientific research. It is a versatile molecule that has been used in various fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Electrochemical Characterization and Complexation Behavior

  • Study on Complexation with Lanthanide Cations : Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate has been analyzed through electrochemical methods like cyclic voltammetry and differential pulse voltametry. This study particularly focused on the compound's complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+. Such studies are crucial in understanding the interactions and coordination chemistry of these compounds (Amarandei et al., 2014).

Structural and Molecular Studies

  • Crystal Structure Analysis : The crystal structure of a similar compound, Diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, was studied. This research involved spectral analyses (like IR and 1H NMR) and X-ray diffraction data, providing insights into the molecular conformation and potential coordination sites for metal atoms (Meskini et al., 2010).

Pharmacological Applications

  • Molecular Docking Studies for Antihypertensive Activity : While specific drug use and dosage are excluded from this discussion, it's notable that derivatives of this compound have been synthesized and evaluated for antihypertensive activity. This includes molecular docking studies targeting hypertension-related proteins (Saravanan et al., 2013).

Chemical Synthesis and Reactions

  • Synthesis and Reaction Studies : The compound's derivatives have been synthesized for various applications, such as understanding the excess molar volumes when mixed with different alcohols. These studies are critical for grasping the physical and chemical properties of the compound in different environments (Wang & Yan, 2010).

Potential Industrial Applications

  • Thermal, Kinetic, and Safety Aspects in Industry : There's significant research into the thermal and kinetic aspects of reactions involving similar compounds, essential for mastering thermal runaway situations in industrial settings. This research helps in optimizing and scheduling processes for large-scale production (Veedhi et al., 2016).

Biodegradable Plastic Production

  • Enzymatic Synthesis for Biodegradable Plastics : The compound has been used in the direct enzymatic synthesis of cyclic carbonates, aiming to produce biodegradable plastics. This kind of research highlights the compound's potential in developing sustainable materials (Tasaki et al., 2003).

properties

IUPAC Name

diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-11-7-8-13(20-3)14(9-11)21-4/h7-10,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLXXRSURSCTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 3,4-dimethoxyaniline in 13.2 cm3 of diethyl ethoxymethylenemalonate was stirred for 1.5 hours at a temperature in the region of 110° C. After cooling to about 20° C., the reaction mixture was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 50° C. 21.1 g of diethyl 2-[(3,4-dimethoxyphenylamino)methylene]malonate were obtained in the form of a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dimethoxyaniline (100 g, 0.65 mol) in 130 ml of N,N-dimethylformamide was added diethyl ethoxymethylene malonate (141.2 g, 0.65 mol). The mixture was stirred at room temperature for 21 hours. The solvent was evaporated in vacuo and the residual dark brown oil was recrystallized from 1.6 l cyclohexane and 50 g of activated carbon to give 150.5 g of desired product. Extraction of the carbon with hot cyclohexane gave another 27.1 g of product. Total yield 177.6 g, melting point 57°-59° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
141.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

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